molecular formula C33H36N6O6S2 B2446901 N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 309969-51-5

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2446901
CAS No.: 309969-51-5
M. Wt: 676.81
InChI Key: ULVMHAKFVIIYQE-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C33H36N6O6S2 and its molecular weight is 676.81. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O6S2/c1-44-25-12-15-29(45-2)28(20-25)39-30(35-36-33(39)46-22-31(40)38-19-16-23-8-4-5-9-27(23)38)21-34-32(41)24-10-13-26(14-11-24)47(42,43)37-17-6-3-7-18-37/h4-5,8-15,20H,3,6-7,16-19,21-22H2,1-2H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMHAKFVIIYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C26H25N5O4S2
  • Molecular Weight : 535.64 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound may be attributed to its interaction with specific biological targets. The presence of the triazole ring suggests potential antifungal and antibacterial properties, as triazole derivatives are known to inhibit the synthesis of ergosterol in fungi and affect cell wall synthesis in bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various bacterial strains and fungi. A study highlighted that compounds containing the thiadiazole moiety demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds similar to this compound have been evaluated for anticancer activity. A related study found that 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects may involve the modulation of oxidative stress pathways. For example, studies have shown that certain triazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis . This suggests that this compound might similarly induce cytotoxicity through oxidative mechanisms.

Case Studies

StudyBiological ActivityKey Findings
Alam et al. (2011) AnticancerSignificant suppression of lung and skin cancer cell lines with IC50 < 10 µM.
Khan et al. (2020) AntimicrobialEffective against E. coli and S. aureus; structure–activity relationship established.
Recent Research (2023) Oxidative Stress InductionIncreased ROS levels leading to cell death in treated cancer cells.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide have shown promising results as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in microbial cells .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase pathways, suggesting their potential use in treating inflammatory diseases .

Study on Anticancer Activity

A study investigated the anticancer effects of a related triazole derivative on breast cancer cells. The results demonstrated that the compound induced cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar compounds could be developed for targeted cancer therapies .

Evaluation of Antimicrobial Efficacy

In another study, various triazole derivatives were tested for their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that certain modifications enhanced their efficacy, leading to a significant reduction in microbial growth, thus supporting further development for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis involves three key steps: (1) formation of the indolin-1-yl intermediate via cyclization of indole derivatives, (2) construction of the 1,2,4-triazole ring through cyclocondensation of thiosemicarbazides, and (3) final coupling with the piperidine sulfonamide moiety using amide bond-forming reagents. Optimization includes:

  • Temperature Control : Maintain reflux conditions (80–100°C) during triazole formation to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., 5–10 mol% K₂CO₃) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing its purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm substituent positions (e.g., methoxy groups at 2,5-positions on phenyl) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for exact mass validation (e.g., C₃₂H₃₄N₆O₅S₂ requires [M+H]⁺ = 647.2024) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) or topoisomerases using fluorescence-based activity assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace dimethoxyphenyl with chlorophenyl; vary piperidine sulfonamide with morpholine) .
  • Biological Testing : Compare IC₅₀ values across analogs to pinpoint critical groups (e.g., methoxy groups enhance membrane permeability; sulfonamide improves target binding) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., binding affinity to 5-lipoxygenase) .

Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Methodological Answer :

  • Pharmacokinetic (PK) Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
  • Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug availability) .
  • Metabolite Identification : UPLC-QTOF-MS to detect hepatic metabolites (e.g., demethylation of methoxy groups) that may alter activity .

Q. Which advanced biophysical techniques are suitable for studying its interactions with target proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized enzymes (e.g., FLAP protein) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding to receptors (e.g., GPCRs) .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to guide rational drug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzyme inhibition data across independent studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and substrate concentrations .
  • Control for Redox Activity : Include catalase in assays to rule out false positives from reactive oxygen species .
  • Cross-Validate with Orthogonal Methods : Compare SPR-derived K𝒹 values with enzymatic IC₅₀ to confirm specificity .

Key Structural and Biological Comparisons

Compound FeatureBiological ImpactReference
Triazole-thioether linkage Enhances metabolic stability
Piperidine sulfonamide Improves solubility and target engagement
Indolin-1-yl group Modulates kinase inhibition selectivity

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